molecular formula C15H13NO4S B14337650 [3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene CAS No. 95339-48-3

[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene

Cat. No.: B14337650
CAS No.: 95339-48-3
M. Wt: 303.3 g/mol
InChI Key: YHPNEXLTPIQBBZ-UHFFFAOYSA-N
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Description

[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene is an organic compound characterized by the presence of both benzenesulfonyl and nitro groups attached to a prop-1-en-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene typically involves the reaction of benzenesulfonyl chloride with a nitroalkene. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the sulfonylation process . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzenesulfonyl compounds.

Scientific Research Applications

[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to various biological and chemical effects, depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: Shares the benzenesulfonyl group but lacks the nitro and prop-1-en-2-yl groups.

    Nitrobenzene: Contains the nitro group but lacks the benzenesulfonyl and prop-1-en-2-yl groups.

    Benzene derivatives: Various benzene derivatives with different substituents can exhibit similar reactivity patterns.

Uniqueness

[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

95339-48-3

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

[3-(benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene

InChI

InChI=1S/C15H13NO4S/c17-16(18)11-14(13-7-3-1-4-8-13)12-21(19,20)15-9-5-2-6-10-15/h1-11H,12H2

InChI Key

YHPNEXLTPIQBBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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